molecular formula C22H21FN2O3S B3677117 N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B3677117
M. Wt: 412.5 g/mol
InChI Key: DLZXGBDSVJYRQF-UHFFFAOYSA-N
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Description

The compound “N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide” is a complex organic molecule. It contains a glycinamide group (a derivative of the amino acid glycine), which is substituted with various phenyl groups (rings of carbon atoms). Some of these phenyl groups are further substituted with fluorine or methyl groups .


Molecular Structure Analysis

The molecule contains several functional groups, including an amide group and multiple aromatic rings. These groups are likely to influence the molecule’s reactivity and interactions with other molecules. The presence of fluorine, a highly electronegative atom, could also significantly affect the molecule’s properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical for its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, and the aromatic rings might undergo electrophilic aromatic substitution .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with. The molecule’s size and functional groups suggest it could potentially interact with a variety of biological targets .

Safety and Hazards

Without specific studies, it’s difficult to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it. It’s also important to dispose of it according to local regulations .

Future Directions

Future research could involve synthesizing the compound and studying its properties in more detail. If it’s intended to be a drug, it would need to undergo extensive testing to determine its safety and efficacy .

properties

IUPAC Name

N-(2-fluorophenyl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3S/c1-16-11-13-18(14-12-16)29(27,28)25(21-10-6-3-7-17(21)2)15-22(26)24-20-9-5-4-8-19(20)23/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZXGBDSVJYRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2F)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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